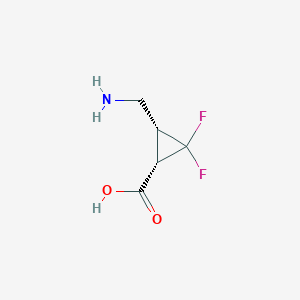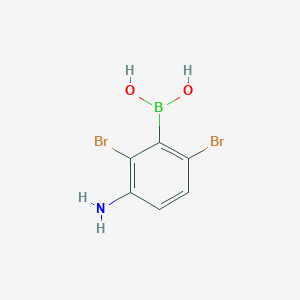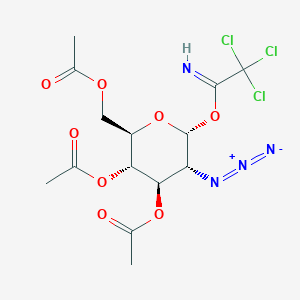
(1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid is a cyclopropane derivative with a unique structure characterized by the presence of an aminomethyl group and two fluorine atoms on the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.
Aminomethylation: The aminomethyl group can be introduced via a Mannich reaction, which involves the reaction of formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides can replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst, lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
Aplicaciones Científicas De Investigación
(1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its fluorinated cyclopropane ring can impart desirable properties such as increased stability and hydrophobicity, making it useful in developing new materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The aminomethyl group can participate in nucleophilic or electrophilic interactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
(1S,3R)-3-(aminomethyl)-2,2-dichlorocyclopropane-1-carboxylic acid: Similar structure but with chlorine atoms instead of fluorine.
(1S,3R)-3-(aminomethyl)-2,2-dibromocyclopropane-1-carboxylic acid: Similar structure but with bromine atoms instead of fluorine.
(1S,3R)-3-(aminomethyl)-2,2-diiodocyclopropane-1-carboxylic acid: Similar structure but with iodine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in (1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity compared to its halogenated analogs. These properties make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H7F2NO2 |
|---|---|
Peso molecular |
151.11 g/mol |
Nombre IUPAC |
(1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)2(1-8)3(5)4(9)10/h2-3H,1,8H2,(H,9,10)/t2-,3-/m0/s1 |
Clave InChI |
TXSUTDIZPLMVSK-HRFVKAFMSA-N |
SMILES isomérico |
C([C@H]1[C@H](C1(F)F)C(=O)O)N |
SMILES canónico |
C(C1C(C1(F)F)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1S,2R,5R,8R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13410760.png)

![(9Z)-9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one](/img/structure/B13410771.png)

![2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13410779.png)
![magnesium;(E)-[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate](/img/structure/B13410803.png)


